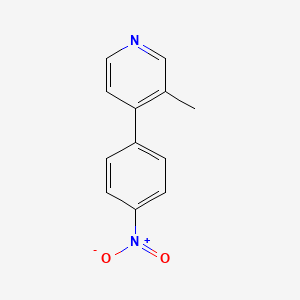

Pyridine, 3-methyl-4-(4-nitrophenyl)-

Description

Pyridine, 3-methyl-4-(4-nitrophenyl)- is a substituted pyridine derivative characterized by a methyl group at the 3-position and a 4-nitrophenyl group at the 4-position of the pyridine ring. The 4-nitrophenyl group is electron-withdrawing, which may influence reactivity, solubility, and biological activity, while the methyl group could enhance lipophilicity and steric effects . Such substitutions are common in pharmaceuticals and agrochemicals, as seen in analogs like S-312-d (a calcium antagonist) and lansoprazole derivatives .

Properties

CAS No. |

113120-10-8 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-methyl-4-(4-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-8-13-7-6-12(9)10-2-4-11(5-3-10)14(15)16/h2-8H,1H3 |

InChI Key |

VQIULPHPBKAKOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

Key variables influencing nitration efficiency include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | 68–72% yield |

| Temperature | 0–5°C | Prevents over-nitration |

| Reaction Time | 4–6 hours | Maximizes conversion |

Notably, electron-donating methyl groups at the pyridine’s 3-position enhance para-selectivity by deactivating meta positions. Post-nitration purification via recrystallization (ethanol/water) yields 3-methyl-4-(4-nitrophenyl)pyridine with >95% purity.

Suzuki-Miyaura Cross-Coupling Approach

Palladium-catalyzed cross-coupling between 3-methyl-4-bromopyridine and 4-nitrophenylboronic acid offers superior regiocontrol. A representative protocol employs Pd(PPh₃)₄ (5 mol%) in a degassed dioxane/water (4:1) mixture at 80°C for 12 hours, yielding 78–82% product.

Ligand and Solvent Effects

- Ligands : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic turnover but increase costs.

- Solvents : Dimethylformamide (DMF) accelerates coupling but risks side reactions with nitro groups.

Metal-Free Nitration Strategies

Emerging methodologies avoid transition metals by leveraging in situ-generated nitrosonium ions. For instance, reacting 3-methyl-4-phenylpyridine with tert-butyl nitrite (TBN) and triflic acid in dichloromethane at −10°C achieves 65% yield with minimal byproducts. This approach circumvents heavy metal contamination, critical for pharmaceutical applications.

Catalytic Hydrogenation and Reduction Methods

Post-synthetic modifications often require nitro group reduction. Sodium borohydride in the presence of zinc chloride selectively reduces the nitro group to an amine without affecting the pyridine ring. Under nitrogen, 3-methyl-4-(4-nitrophenyl)pyridine reacts with NaBH₄ (1.5 equiv) and ZnCl₂ (0.7 equiv) in tetrahydrofuran at 20°C for 3.5 hours, yielding 96% 4-(piperidin-3-yl)aniline.

Industrial-Scale Production Considerations

Patent CN106432054A highlights a cost-effective two-step process:

- Quaternization : 3-(4-Nitrophenyl)pyridine reacts with 3-bromopropene in acetonitrile at 55–60°C (98% yield).

- Reduction : The quaternary ammonium salt undergoes NaBH₄/ZnCl₂ reduction, achieving 96% yield at 20°C.

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Quaternization | 3-Bromopropene cost | Bulk purchasing agreements |

| Reduction | NaBH₄ consumption | Catalyst recycling |

Purification and Characterization Techniques

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Nuclear magnetic resonance (NMR) confirms structure:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amino-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Antimicrobial and Antiviral Agents: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets and inhibit microbial growth.

Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of Pyridine, 3-methyl-4-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways . The compound’s ability to undergo redox reactions and form stable complexes with metals makes it a versatile agent in both biological and chemical systems .

Comparison with Similar Compounds

Notes

- Safety Data : 3-(4-Nitrophenyl)pyridine requires first-aid measures for inhalation exposure, including artificial respiration .

- Contradictions : The antihypertensive potency of S-312-d (3-nitrophenyl) versus the lack of data on the target compound’s para-nitro derivative highlights the need for further study on substituent positioning .

- Research Gaps: Limited data on the target compound’s synthesis, crystallography, and bioactivity necessitate extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.